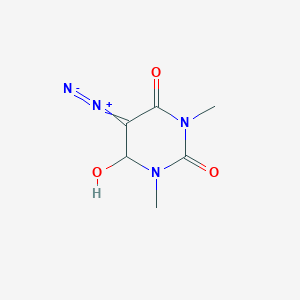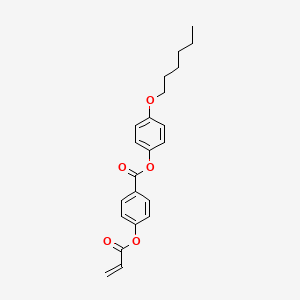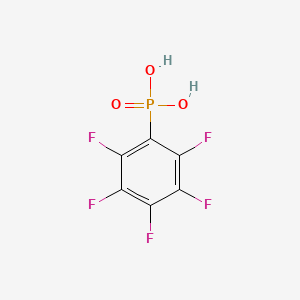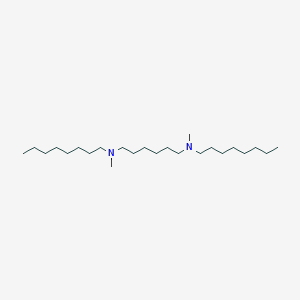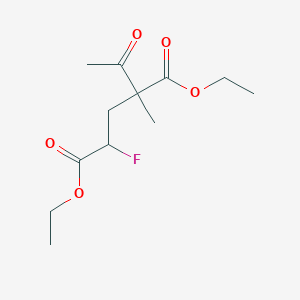
Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate is an organic compound with a complex structure that includes ester and ketone functional groups It is a derivative of pentanedioic acid and is characterized by the presence of acetyl, fluoro, and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetyl-4-fluoro-2-methylpentanedioate typically involves multi-step organic reactions. One common method includes the esterification of 2-acetyl-4-fluoro-2-methylpentanedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
化学反应分析
Types of Reactions
Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2-acetyl-4-fluoro-2-methylpentanedioic acid, while reduction can produce diethyl 2-hydroxy-4-fluoro-2-methylpentanedioate.
科学研究应用
Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which diethyl 2-acetyl-4-fluoro-2-methylpentanedioate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical processes, making the compound useful in various applications .
相似化合物的比较
Similar Compounds
Diethyl 2-acetyl-2-methylpentanedioate: Lacks the fluoro substituent, resulting in different reactivity and applications.
Diethyl 2-acetyl-4-chloro-2-methylpentanedioate: The chloro group provides different chemical properties compared to the fluoro group.
Diethyl 2-acetyl-4-bromo-2-methylpentanedioate:
Uniqueness
Diethyl 2-acetyl-4-fluoro-2-methylpentanedioate is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in specific chemical reactions and applications where these properties are advantageous .
属性
CAS 编号 |
57504-65-1 |
|---|---|
分子式 |
C12H19FO5 |
分子量 |
262.27 g/mol |
IUPAC 名称 |
diethyl 2-acetyl-4-fluoro-2-methylpentanedioate |
InChI |
InChI=1S/C12H19FO5/c1-5-17-10(15)9(13)7-12(4,8(3)14)11(16)18-6-2/h9H,5-7H2,1-4H3 |
InChI 键 |
CWJNTDSLWFBMHQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC(C)(C(=O)C)C(=O)OCC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


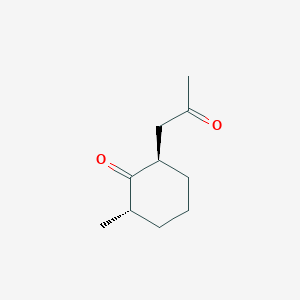


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
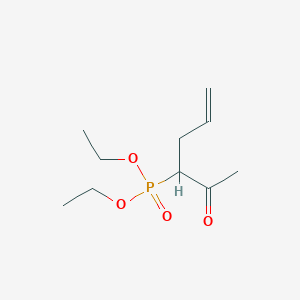
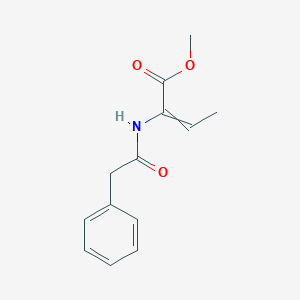

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
